molecular formula C13H13NO2 B1590406 Ethyl 2-(quinolin-6-yl)acetate CAS No. 5622-38-8

Ethyl 2-(quinolin-6-yl)acetate

Cat. No.: B1590406
CAS No.: 5622-38-8
M. Wt: 215.25 g/mol
InChI Key: GPBLWJQFTVDYFO-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-6-yl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of a quinoline ring, specifically at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-6-yl)acetate typically involves the reaction of quinoline-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 2-(quinolin-6-yl)ethanol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline-6-carboxylic acid.

    Reduction: Ethyl 2-(quinolin-6-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(quinolin-6-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(quinolin-6-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Quinoline-6-carboxylic acid: A precursor in the synthesis of Ethyl 2-(quinolin-6-yl)acetate.

    Ethyl 2-(quinolin-2-yl)acetate: A structural isomer with the ester group attached at the 2-position of the quinoline ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential interactions with biological targets compared to its methyl ester counterpart.

Properties

IUPAC Name

ethyl 2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLWJQFTVDYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511447
Record name Ethyl (quinolin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-38-8
Record name Ethyl (quinolin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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